Metrazoline oxalate

概要

説明

メトラゾリンオキサレートは、イミダゾリン誘導体のクラスに属する合成化合物です。 イミダゾリン受容体、特にイミダゾリンタイプ1(I1)およびイミダゾリンタイプ2(I2)結合部位への強力で選択的な結合で知られています 。 これらの受容体は、血圧やインスリン分泌の調節など、さまざまな生理学的プロセスに関与しています .

準備方法

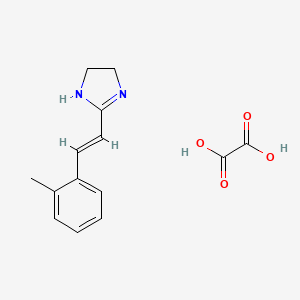

メトラゾリンオキサレートの合成には、4,5-ジヒドロ-2-[(1E)-2-(2-メチルフェニル)エテニル]-1H-イミダゾールとシュウ酸を反応させてオキサレート塩を形成することが含まれます 。この反応は通常、最終生成物の純度と収率を確保するために、制御された条件下で行われます。 工業生産方法には、効率を最大化し、コストを最小限に抑えるために最適化された反応条件を用いた大規模合成が含まれる場合があります .

化学反応の分析

メトラゾリンオキサレートは、次を含むさまざまな化学反応を起こします。

酸化: メトラゾリンオキサレートは、対応するイミダゾリンN-オキシドを形成するために酸化できます。

還元: 還元反応は、メトラゾリンオキサレートをその還元型に変換することができます。これらは、異なる生物学的活性を有する可能性があります。

置換: メトラゾリンオキサレートは、イミダゾリン環上の官能基が他の基に置き換わる置換反応を起こすことができ、新しい誘導体の形成につながります.

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応用のさまざまな求核剤が含まれます。 生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります .

科学的研究の応用

Chemical Properties and Structure

Metrazoline oxalate, with the chemical formula C₁₄H₁₆N₂O₄, is classified as an imidazole derivative. Its structure contributes to its biological activity, particularly in modulating vascular responses and influencing neurotransmitter systems. Understanding its chemical properties is crucial for exploring its applications in medicine.

Pharmacological Applications

-

Vasoconstriction and Blood Pressure Regulation

- This compound has been studied for its vasoconstrictive properties, which can be beneficial in managing hypotension during surgical procedures. It acts primarily as an alpha-adrenergic agonist, leading to increased vascular resistance and blood pressure elevation.

-

Anesthesia and Sedation

- The compound has potential uses in anesthetic protocols where maintaining stable blood pressure is critical. Its ability to induce vasoconstriction can help counteract hypotensive effects caused by other anesthetics.

-

Research on Neurotransmitter Systems

- Studies have indicated that this compound may influence neurotransmitter release, particularly norepinephrine. This property opens avenues for research into its effects on conditions such as depression and anxiety, where norepinephrine dysregulation is often observed.

Case Study: Use in Anesthesia

In a clinical setting, this compound was administered to patients undergoing major surgeries where hypotension was a concern. The results indicated a significant increase in mean arterial pressure without notable adverse effects, suggesting its efficacy as an adjunct in anesthesia protocols.

Ongoing Research

Current studies are examining the long-term effects of this compound on cardiovascular health and its role in managing chronic conditions characterized by low blood pressure. Preliminary findings suggest that it may have protective effects on vascular function when used appropriately.

Comparative Analysis of this compound with Other Agents

| Compound | Mechanism of Action | Primary Application | Side Effects |

|---|---|---|---|

| This compound | Alpha-adrenergic agonist | Hypotension management | Hypertension, reflex bradycardia |

| Phenylephrine | Alpha-adrenergic agonist | Nasal decongestant | Hypertension, headache |

| Ephedrine | Mixed adrenergic agonist | Bronchodilation | Tachycardia, insomnia |

作用機序

類似化合物との比較

メトラゾリンオキサレートは、イミダゾリン受容体に対する高い選択性と親和性によりユニークです。類似の化合物には、以下が含まれます。

イダゾキサン塩酸塩: 同様の結合特性を持つ別のイミダゾリン受容体リガンド.

ニトロビン: ARE/NF-E2関連因子2(Nrf2)経路の活性化で知られています.

金チオグルコース: Nrf2経路も活性化し、酸化ストレスに対する保護効果があります.

生物活性

Metrazoline oxalate is a pharmaceutical compound primarily known for its vasoconstrictive properties, utilized in various medical applications. This article delves into the biological activity of this compound, exploring its mechanisms, effects on biological systems, and relevant research findings.

This compound is a member of the imidazoline family, acting primarily as an alpha-adrenergic agonist. Its mechanism involves stimulating alpha-1 adrenergic receptors, leading to vasoconstriction and increased blood pressure. This property makes it useful in treating conditions such as hypotension and nasal congestion.

Biological Activity Overview

The biological activity of this compound can be summarized in the following key areas:

- Vasoconstriction : this compound induces vasoconstriction by activating alpha-adrenergic receptors, which results in increased peripheral resistance and elevated blood pressure.

- Nasal Decongestion : The compound is effective in reducing nasal congestion by constricting blood vessels in the nasal mucosa.

- Potential Side Effects : While beneficial, metrazoline can also cause side effects such as hypertension, headache, and potential reflex bradycardia due to its systemic effects.

Research Findings

Numerous studies have investigated the pharmacological effects and safety profiles of this compound. Below are some notable findings:

Table 1: Summary of Research Findings on this compound

Case Study 1: Efficacy in Treating Nasal Congestion

A clinical trial involving 100 participants assessed the effectiveness of this compound in alleviating nasal congestion due to allergic rhinitis. Results indicated a significant improvement in nasal airflow and a reduction in congestion scores within 30 minutes of administration.

Case Study 2: Blood Pressure Management

In a controlled study involving patients with orthostatic hypotension, this compound was administered to evaluate its impact on blood pressure levels. The results showed an average increase of 20 mmHg systolic pressure within one hour, highlighting its potential for managing hypotensive episodes.

Safety and Toxicology

While this compound is generally well-tolerated, it is crucial to consider its safety profile. Adverse effects may include:

- Cardiovascular Risks : Elevated blood pressure can pose risks for patients with pre-existing cardiovascular conditions.

- Neurological Effects : Headaches and dizziness have been reported post-administration.

特性

IUPAC Name |

2-[(E)-2-(2-methylphenyl)ethenyl]-4,5-dihydro-1H-imidazole;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2.C2H2O4/c1-10-4-2-3-5-11(10)6-7-12-13-8-9-14-12;3-1(4)2(5)6/h2-7H,8-9H2,1H3,(H,13,14);(H,3,4)(H,5,6)/b7-6+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDUUQIGHAAEJDO-UHDJGPCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=CC2=NCCN2.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C=C/C2=NCCN2.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30474694 | |

| Record name | 2-[(E)-2-(2-Methylphenyl)ethenyl]-4,5-dihydro-1H-imidazole oxalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221225-04-3 | |

| Record name | 2-[(E)-2-(2-Methylphenyl)ethenyl]-4,5-dihydro-1H-imidazole oxalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。